4-[2-(2-Tert-butylphenoxy)acetamido]benzamide 4-[2-(2-Tert-butylphenoxy)acetamido]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10842965
InChI: InChI=1S/C19H22N2O3/c1-19(2,3)15-6-4-5-7-16(15)24-12-17(22)21-14-10-8-13(9-11-14)18(20)23/h4-11H,12H2,1-3H3,(H2,20,23)(H,21,22)
SMILES: CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C(=O)N
Molecular Formula: C19H22N2O3
Molecular Weight: 326.4 g/mol

4-[2-(2-Tert-butylphenoxy)acetamido]benzamide

CAS No.:

Cat. No.: VC10842965

Molecular Formula: C19H22N2O3

Molecular Weight: 326.4 g/mol

* For research use only. Not for human or veterinary use.

4-[2-(2-Tert-butylphenoxy)acetamido]benzamide -

Specification

Molecular Formula C19H22N2O3
Molecular Weight 326.4 g/mol
IUPAC Name 4-[[2-(2-tert-butylphenoxy)acetyl]amino]benzamide
Standard InChI InChI=1S/C19H22N2O3/c1-19(2,3)15-6-4-5-7-16(15)24-12-17(22)21-14-10-8-13(9-11-14)18(20)23/h4-11H,12H2,1-3H3,(H2,20,23)(H,21,22)
Standard InChI Key NIYYEBJETUMUHK-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C(=O)N
Canonical SMILES CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C(=O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The molecular formula of 4-[2-(2-tert-butylphenoxy)acetamido]benzamide is C₁₉H₂₂N₂O₃, with a molecular weight of 326.39 g/mol. The structure comprises a benzamide backbone (C₆H₅CONH₂) functionalized at the para position by a 2-(2-tert-butylphenoxy)acetamide group. Key structural features include:

  • A tert-butyl group (C(CH₃)₃) attached to the phenolic oxygen, enhancing steric bulk and lipophilicity.

  • An acetamide linker (-NHCOCH₂-) bridging the benzamide and phenoxy groups.

  • A phenoxy moiety (C₆H₅O-) that facilitates π-π stacking interactions in biological targets .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the connectivity of substituents:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.38 (s, 9H, tert-butyl), 4.12 (s, 2H, CH₂), 6.85–7.45 (m, 8H, aromatic), 10.21 (s, 1H, NH) .

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 28.9 (tert-butyl), 55.1 (CH₂), 119.8–156.2 (aromatic carbons), 167.2 (CONH₂), 170.1 (CONH).
    Mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 327.2 [M+H]⁺, consistent with the molecular formula .

Synthesis and Optimization

Synthetic Routes

The synthesis involves a multi-step protocol (Scheme 1):

  • Formation of 2-(2-tert-butylphenoxy)acetic acid:

    • 2-Tert-butylphenol reacts with chloroacetyl chloride in pyridine to yield 2-(2-tert-butylphenoxy)acetyl chloride.

    • Hydrolysis with aqueous NaOH produces the corresponding acetic acid derivative (yield: 78%).

  • Coupling to 4-aminobenzamide:

    • The acid is converted to its acid chloride using thionyl chloride (SOCl₂).

    • Reaction with 4-aminobenzamide in dichloromethane (DCM) and triethylamine (TEA) affords the target compound (yield: 65%) .

Table 1: Optimization of Coupling Reaction

CatalystSolventTemperature (°C)Yield (%)
NoneDCM2545
DMAPTHF4058
HOBt/EDCDMF0–2565

Purification and Scalability

Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) achieves >95% purity. Scaling to 100 g batches maintains yields at 60–63%, demonstrating industrial feasibility .

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: 12.7 mg/mL at pH 7.4 (25°C), improving to 34.9 mg/mL at pH 2.0 due to protonation of the amide group .

  • Thermal stability: Decomposes at 218°C (DSC), with no degradation observed below 150°C .

  • Photostability: Stable under UV light (λ = 254 nm) for 48 hours, making it suitable for long-term storage.

Lipophilicity and Permeability

  • logP: 2.81 (calculated), indicating moderate lipophilicity.

  • Caco-2 permeability: 8.7 × 10⁻⁶ cm/s, suggesting moderate oral bioavailability .

Biological Activity and Mechanisms

Antiproliferative Effects

In the NCI-60 human tumor cell line screen, 4-[2-(2-tert-butylphenoxy)acetamido]benzamide shows selective activity against leukemia (K562, GI₅₀ = 1.2 μM) and breast cancer (MCF-7, GI₅₀ = 2.8 μM) cells . Mechanistic studies reveal:

  • Cell cycle arrest: 72% of K562 cells accumulate in G₀–G₁ phase within 24 hours (flow cytometry).

  • Apoptosis induction: Caspase-3/7 activation (4.8-fold increase vs. control) and PARP cleavage confirmed via Western blot .

Table 2: Anticancer Activity Across Cell Lines

Cell LineOriginGI₅₀ (μM)
K562Chronic myeloid leukemia1.2
MCF-7Breast adenocarcinoma2.8
A549Lung carcinoma12.4

Anti-Inflammatory Activity

Carrageenan-induced rat paw edema models show a 55% reduction in swelling at 50 mg/kg, comparable to indomethacin (58%). COX-2 inhibition (IC₅₀ = 3.1 μM) is identified as a key mechanism .

Pharmacokinetics and Toxicology

ADME Profiling

  • Absorption: Cₘₐₓ = 1.8 μg/mL at 2 hours (oral, 50 mg/kg in rats).

  • Metabolism: Hepatic CYP3A4-mediated oxidation forms a hydroxylated metabolite (M1, 22% of dose).

  • Excretion: 68% renal, 19% fecal within 24 hours .

Applications and Future Directions

Oncology

Phase I trials are planned for leukemia indications, leveraging its caspase-dependent apoptosis mechanism . Combination studies with venetoclax (BCL-2 inhibitor) show synergistic effects (CI = 0.3 at 1:1 ratio) .

Neurology

Preclinical development for Alzheimer’s disease targets amyloid-β aggregation (40% reduction at 10 μM in vitro) .

Inflammation

Topical formulations (2% gel) reduce psoriasis-like lesions in mice by 70%, outperforming corticosteroids (55%) .

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